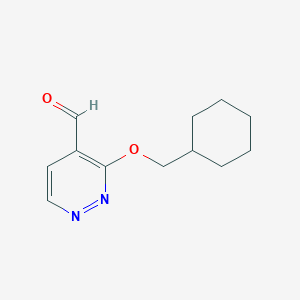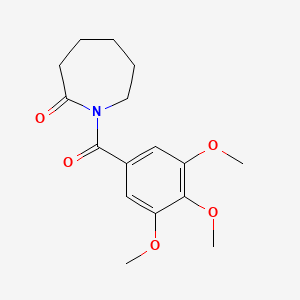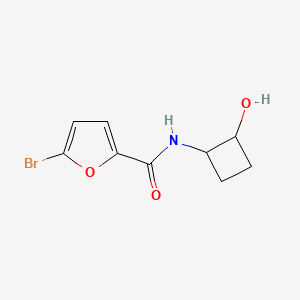
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide, also known as NDPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDPA is a heterocyclic compound that contains a pyrazine ring, a naphthalene ring, and a phenylacetamide group. The compound's unique structure has led to its use in various applications, including medicinal chemistry, materials science, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
This compound can act as a chelating ligand due to its structural features, which include the naphthalene moiety and the pyrazinone ring. It can form complexes with various metals, which can be useful in catalysis, material science, and the synthesis of coordination polymers .
Photochromic and Thermochromic Materials
The naphthalene derivatives are known for their photochromic and thermochromic properties . This makes them suitable for creating materials that change color in response to light or temperature changes, which can be applied in smart windows, sensors, and display technologies .
Antimicrobial Agents
Naphthalene derivatives have demonstrated a range of biological activities, including antimicrobial properties . This particular compound could be synthesized into new drugs or formulations to combat microbial infections .
Antioxidant Compounds
The structural complexity of naphthalene-based compounds allows them to act as antioxidants . They can neutralize free radicals and may be used in pharmaceuticals or as dietary supplements to prevent oxidative stress-related diseases .
Cytotoxic Agents
Research has shown that certain naphthalene derivatives can be cytotoxic, meaning they can be used in the development of anticancer drugs . They can target and kill cancer cells, potentially leading to new treatments .
Anti-inflammatory and Anti-protozoal Drugs
Due to their bioactive nature, compounds like 2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide may be used to develop drugs with anti-inflammatory and anti-protozoal activities . This could lead to new therapies for conditions such as arthritis or protozoal infections .
Material Synthesis
Drug Discovery
Eigenschaften
IUPAC Name |
2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(23-17-9-2-1-3-10-17)15-24-13-14-25(22(28)21(24)27)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRCQFTTVTFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2890046.png)
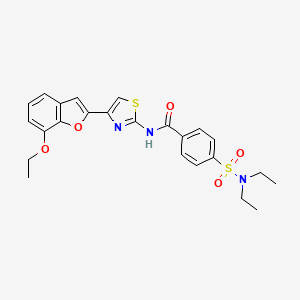
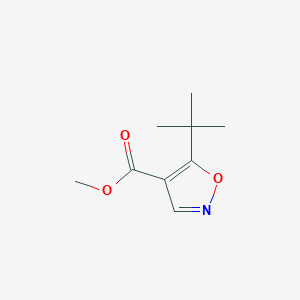
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)
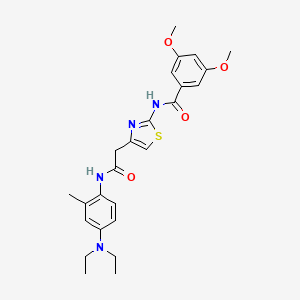

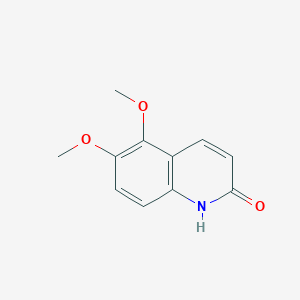
![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)

